molecular formula C11H15NSi B8732950 5-Methyl-2-trimethylsilanylethynylpyridine

5-Methyl-2-trimethylsilanylethynylpyridine

Cat. No. B8732950
M. Wt: 189.33 g/mol
InChI Key: PBDNIOPZROFNME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-trimethylsilanylethynylpyridine is a useful research compound. Its molecular formula is C11H15NSi and its molecular weight is 189.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methyl-2-trimethylsilanylethynylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-2-trimethylsilanylethynylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Methyl-2-trimethylsilanylethynylpyridine

Molecular Formula

C11H15NSi

Molecular Weight

189.33 g/mol

IUPAC Name

trimethyl-[2-(5-methylpyridin-2-yl)ethynyl]silane

InChI

InChI=1S/C11H15NSi/c1-10-5-6-11(12-9-10)7-8-13(2,3)4/h5-6,9H,1-4H3

InChI Key

PBDNIOPZROFNME-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C#C[Si](C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-bromo-5-methylpyridine (17.4 mmol) in 50 mL of degassed Et3N was added trimethylsilylacetylene (19.1 mmol), CuI, (1.74 mmol) and trans-dichlorobis(triphenylphosphine)palladium (1.74 mmol). The resulting solution was stirred at RT overnight under N2 atmosphere. The black solution was then hydrolyzed with 30 mL of H2O and extracted with Et20 (3×30 mL). Purification of the residue by column chromatography (hexane/Et2O 9/1) provided the desired compound in 81% yield as brown oil. 1H NMR (CDCI3) δ ppm: 0.08 (s, 9H, CH3); 2.30 (s, 3H, CH3); 7.41 (d, 1H, J=7.5 Hz, CHAT), 7.59 (d, 1H, J=7.5 Hz, CHAr); 8.41 (s, 1H, CHAr). 13C NMR (CDCl3) δ ppm: 0.0 (3C, CH3); 18.9 (1C, CH3); 94.0 (1C, C═C); 104.7 (1C, C═C); 126.1 (1C, CHAr); 132 (1C, Cq); 135.2 (1C, CHAr); 141.6 (1C, Cq); 150.7 (1C, CHAr).
Quantity
17.4 mmol
Type
reactant
Reaction Step One
Quantity
19.1 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1.74 mmol
Type
catalyst
Reaction Step One
Quantity
1.74 mmol
Type
catalyst
Reaction Step One
Yield
81%

Synthesis routes and methods II

Procedure details

The mixture of 2-bromo-5-methylpyridine (5.0 g, 29.1 mmol), ethynyltrimethylsilane (3.42 g, 34.88 mmol), Copper iodide (0.61 g, 332 mg) and Pd(PPh3)2Cl2 (0.61 g, 0.871 mmol) was dissolved in triethylamine (6.4 mL, 261 mmol). The solution was purged with N2 3 times. The solution was stirred for overnight under 25° C. The solvent was removed under reduced pressure. The residue was separated by silca gel chromatography with the eluent of PE/EA=20/1. The product was obtained as a yellow solid (4.15 g, 76%). 1H NMR (400 MHz, CDCl3) δ 8.41 (s, 1H), 7.46 (dd, J=7.9, 1.5 Hz, 1H), 7.36 (d, J=7.9 Hz, 1H), 2.35 (s, 3H), 0.28 (s, 9H); LRMS (ES) calculated M+H for C11H16NSi: 190.3. Found: 190.2.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.42 g
Type
reactant
Reaction Step One
Quantity
0.61 g
Type
catalyst
Reaction Step One
Quantity
0.61 g
Type
catalyst
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step Two
Name
Yield
76%

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